
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate is a fluorinated organic compound with the molecular formula C7H2BrClF3IO3S and a molecular weight of 465.41 g/mol . This compound is characterized by the presence of bromine, chlorine, iodine, and trifluoromethanesulphonate groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation and sulfonation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate has several scientific research applications:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms and the trifluoromethanesulphonate group enhances its electrophilic character, making it a suitable candidate for substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Similar in structure but contains a quinoline ring instead of a phenyl ring.
4-Bromo-2-chloro-6-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of trifluoromethanesulphonate.
Uniqueness
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate is unique due to the presence of three different halogen atoms and the trifluoromethanesulphonate group, which provides a high degree of reactivity and versatility in various chemical reactions. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H2BrClF3IO3S |
|---|---|
Poids moléculaire |
465.41 g/mol |
Nom IUPAC |
(4-bromo-2-chloro-6-iodophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2BrClF3IO3S/c8-3-1-4(9)6(5(13)2-3)16-17(14,15)7(10,11)12/h1-2H |
Clé InChI |
YIBFBAPQWHDLED-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)C(F)(F)F)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


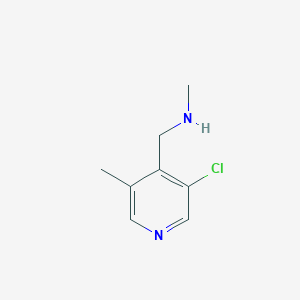
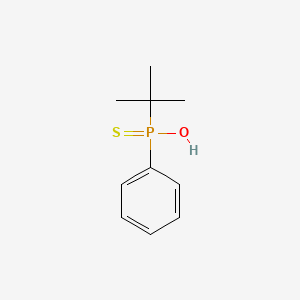
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
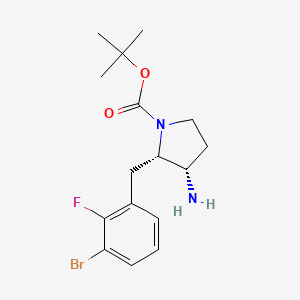

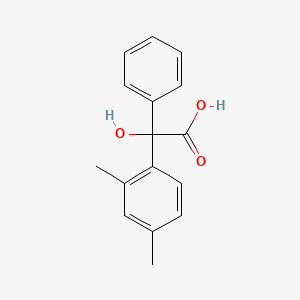
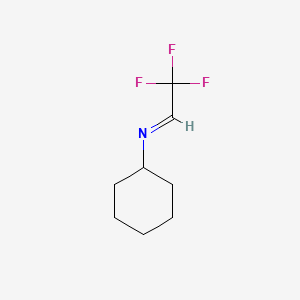
![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)
![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)





